6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
The synthesis of 6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. The synthetic route often includes steps such as cyclization, substitution, and condensation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as acids or bases. .
Scientific Research Applications
6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and related heterocyclic compounds. These compounds share similar structural features and pharmacological activities but may differ in their specific substituents and resulting properties.
Properties
Molecular Formula |
C15H17ClN4OS2 |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
6-[2-(4-chlorophenoxy)propan-2-yl]-3-(ethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H17ClN4OS2/c1-4-22-9-12-17-18-14-20(12)19-13(23-14)15(2,3)21-11-7-5-10(16)6-8-11/h5-8H,4,9H2,1-3H3 |
InChI Key |
NIHTYWWXNSUIDD-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)C(C)(C)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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